molecular formula C16H24N2O2 B4817126 3-(hexanoylamino)-N-isopropylbenzamide

3-(hexanoylamino)-N-isopropylbenzamide

Cat. No.: B4817126
M. Wt: 276.37 g/mol
InChI Key: SJXNHBGODWBXML-UHFFFAOYSA-N
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Description

3-(Hexanoylamino)-N-isopropylbenzamide is a benzamide derivative featuring an N-isopropyl group and a hexanoylamino (C₆H₁₁CONH-) substituent at the 3-position of the benzene ring. For instance, N-isopropylbenzamide derivatives are typically synthesized via reactions between benzoyl chloride derivatives and isopropylamine . The hexanoylamino group likely originates from the acylation of a 3-aminobenzamide intermediate with hexanoyl chloride.

Properties

IUPAC Name

3-(hexanoylamino)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-4-5-6-10-15(19)18-14-9-7-8-13(11-14)16(20)17-12(2)3/h7-9,11-12H,4-6,10H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXNHBGODWBXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hexanoylamino)-N-isopropylbenzamide typically involves the following steps:

    Acylation Reaction: The starting material, 3-aminobenzamide, is reacted with hexanoyl chloride in the presence of a base such as triethylamine to form 3-(hexanoylamino)benzamide.

    Alkylation Reaction: The intermediate 3-(hexanoylamino)benzamide is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate to yield 3-(hexanoylamino)-N-isopropylbenzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(hexanoylamino)-N-isopropylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hexanoylamino or isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

3-(hexanoylamino)-N-isopropylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(hexanoylamino)-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

N-Isopropylbenzamide (Base Structure)

  • Structure: Lacks the 3-hexanoylamino substituent, consisting solely of the N-isopropylbenzamide backbone.
  • Key Properties :
    • Crystal structure reveals a planar C7/O1/N1/C8 group forming a 30.0° dihedral angle with the benzene ring .
    • Intermolecular N–H⋯O hydrogen bonding creates a 1D chain along the a-axis, influencing solubility and crystallinity .
  • Comparison: The absence of the hexanoylamino group reduces lipophilicity (predicted logP ~1.5 vs.

3-[(2-Bromoacetyl)Amino]-N-Isopropylbenzamide

  • Structure: Features a bromoacetyl (BrCH₂CO-) group at the 3-position instead of hexanoylamino .
  • Key Properties: Bromine introduces electrophilic reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions. Higher molecular weight (299.17 g/mol) compared to the hexanoylamino analog (theoretical ~277.36 g/mol).

Baccatin III 13-Ester with Hexanoylamino Substituents

  • Structure: Taxane derivatives with hexanoylamino groups on a phenylpropanoic acid side chain .
  • Key Properties: The hexanoyl chain contributes to lipophilicity, aiding cellular uptake in anticancer applications (e.g., paclitaxel analogs).
  • Comparison: While structurally distinct from benzamides, this highlights the role of hexanoylamino in enhancing drug bioavailability.

2-Chloro-N-(2-Hydroxy-3-(Naphthalen-1-Yloxy)Propyl)-N-Isopropylbenzamide

  • Structure : Incorporates a chloro substituent, naphthyloxy group, and hydroxypropyl chain .
  • Key Properties :
    • Increased steric bulk and hydrogen bonding capacity (via –OH) may improve target binding but reduce metabolic clearance.
  • Comparison: Demonstrates how aromatic extensions (naphthyl) and polar groups (–OH) modulate activity versus aliphatic chains (hexanoylamino).

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituent logP (Predicted) Key Functional Property
3-(Hexanoylamino)-N-isopropylbenzamide ~277.36 C₆H₁₁CONH– ~4.5 High lipophilicity
N-Isopropylbenzamide 163.21 None ~1.5 Hydrogen-bonded crystal packing
3-Bromoacetyl-N-isopropylbenzamide 299.17 BrCH₂CO– ~2.8 Electrophilic reactivity
Baccatin III hexanoylamino ester >800 Hexanoylamino side chain >6 Enhanced cellular uptake
2-Chloro-N-(hydroxypropyl) analog ~400 Cl, naphthyloxy, –OH ~3.2 Steric hindrance, H-bonding

Research Findings and Implications

Lipophilicity and Bioavailability: The hexanoylamino group significantly increases logP compared to unsubstituted N-isopropylbenzamide, suggesting improved membrane permeability .

Synthetic Utility: Bromoacetyl analogs (e.g., ) serve as reactive intermediates, whereas hexanoylamino derivatives may prioritize metabolic stability .

Structural Flexibility : Substituents like naphthyloxy () or hydroxamic acids () demonstrate how functional group choice tailors compounds for specific targets (e.g., enzymes, receptors).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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